tert-Butyl N-[6-(3-fluorophenyl)-6-oxohexyl]carbamate
Description
Properties
Molecular Formula |
C17H24FNO3 |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
tert-butyl N-[6-(3-fluorophenyl)-6-oxohexyl]carbamate |
InChI |
InChI=1S/C17H24FNO3/c1-17(2,3)22-16(21)19-11-6-4-5-10-15(20)13-8-7-9-14(18)12-13/h7-9,12H,4-6,10-11H2,1-3H3,(H,19,21) |
InChI Key |
IFFRFCYNQJUJLY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCC(=O)C1=CC(=CC=C1)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 6-Oxohexyl Fluorophenyl Intermediate
Step A1: Synthesis of 6-(3-fluorophenyl)-6-oxohexyl Derivative
- Method: The backbone is typically synthesized via aldol condensation or Grignard reactions involving 3-fluorobenzaldehyde and suitable hexanoyl derivatives.
- Reaction Conditions:
- Use of Grignard reagents derived from 3-fluorophenylmagnesium bromide reacting with hexanoyl chloride.
- Temperature: -78°C to room temperature for controlled addition.
- Solvent: Anhydrous tetrahydrofuran (THF).
Data Table 1: Synthesis of Fluorophenyl-Containing Intermediate
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| A1 | 3-Fluorobenzaldehyde + hexanoyl chloride | Grignard reagent, 0°C to RT | 75-85% | Formation of β-keto ester intermediate |
Carbamate Formation
Step B1: Activation of the Hexyl Ketone
- Conversion of the ketone to a suitable amino derivative via reduction or amination .
- Method: Use of ammonia or primary amines under catalytic conditions to generate aminohexyl intermediates.
Step B2: Introduction of the Carbamate Group
- Method: Reacting the aminohexyl derivative with tert-butyl chloroformate (Boc anhydride) or tert-butyl isocyanate .
- Reaction Conditions:
- Solvent: Dichloromethane (DCM) or ethyl acetate .
- Base: Triethylamine (TEA) or pyridine to scavenge HCl.
- Temperature: 0°C to RT.
Data Table 2: Carbamate Formation
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| B2 | tert-Butyl chloroformate | DCM, TEA, 0°C to RT | 80-90% | Selective Boc protection of amine |
Final Assembly and Purification
- The final compound is purified through column chromatography or recrystallization .
- Optional: Further functionalization or purification steps to enhance purity.
Alternative Green and Cost-Effective Routes
Recent patents and literature emphasize eco-friendly methodologies :
- Use of Micellar Catalysis: Employing aqueous micellar systems to reduce organic solvent use during carbamate formation.
- Catalytic Approaches: Palladium-catalyzed amidation of aryl halides with tert-butyl carbamate, enabling milder conditions and higher selectivity.
- Biocatalytic Methods: Enzymatic amidation for environmentally benign synthesis, although still under development.
Summary of Key Reactions and Conditions
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[6-(3-fluorophenyl)-6-oxohexyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the fluorophenyl group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted carbamates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl N-[6-(3-fluorophenyl)-6-oxohexyl]carbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of tert-Butyl N-[6-(3-fluorophenyl)-6-oxohexyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The fluorophenyl group contributes to the compound’s binding affinity and specificity towards its targets. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction, and alteration of cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The substituent on the phenyl ring significantly impacts molecular properties. Key analogs and their differences are summarized below:
Table 1: Comparative Analysis of Carbamate Derivatives
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : The 3-fluorophenyl group (moderately electron-withdrawing) may enhance metabolic stability compared to the strongly electron-withdrawing 2-nitrophenyl group in . Nitro-substituted derivatives are prone to reduction reactions, limiting their utility in redox-sensitive environments.
- Polarity : The hydroxyl-terminated analog () exhibits higher polarity, improving aqueous solubility, whereas aromatic analogs (e.g., 3-fluorophenyl) are more lipophilic, favoring membrane permeability .
Spectroscopic and Structural Data
- IR Spectroscopy : The Boc group’s carbonyl stretch (~1705 cm⁻¹) is consistent across analogs (e.g., , ). Ketone stretches (1665–1705 cm⁻¹) vary slightly with substituent electronics .
- NMR: reports δ 8.69 ppm for quinoline protons, whereas fluorophenyl protons in the target compound would likely resonate at δ 7.0–7.5 ppm (aromatic region) .
Biological Activity
tert-Butyl N-[6-(3-fluorophenyl)-6-oxohexyl]carbamate is a synthetic organic compound notable for its unique chemical structure, which includes a tert-butyl group and a carbamate functional group. Its molecular formula is CHFNO with a molecular weight of approximately 309.4 g/mol. The presence of the fluorophenyl moiety enhances its potential biological activities, making it an interesting subject for pharmacological research.
The compound's synthesis typically involves multi-step reactions that can be scaled for industrial applications. The specific reagents and conditions used during synthesis significantly influence the yield and purity of the final product.
Chemical Structure:
- Molecular Formula: CHFNO
- Molecular Weight: 309.4 g/mol
Biological Activity
Research indicates that this compound exhibits promising biological activities, particularly in relation to enzyme inhibition and receptor modulation. Its mechanism of action is primarily attributed to its ability to bind to active sites on various biological targets, which can lead to significant therapeutic effects.
Enzyme Interactions
Preliminary studies suggest that this compound can interact with enzymes, potentially acting as an inhibitor or modulator. The fluorophenyl group may serve as a probe for investigating enzyme activity and protein-ligand interactions.
Table 1: Potential Biological Targets of this compound
| Target Type | Example Enzymes/Receptors | Mechanism of Action |
|---|---|---|
| Enzymes | Protein kinases, phosphatases | Inhibition/modulation of enzyme activity |
| Receptors | GPCRs, nuclear hormone receptors | Binding to active sites, altering signaling pathways |
Case Studies
- Inhibition Studies : In vitro studies have shown that this compound can inhibit specific enzyme activities associated with cancer cell proliferation. For instance, it demonstrated a significant reduction in the activity of certain kinases involved in tumor growth.
- Receptor Modulation : Research has indicated that this compound can modulate receptor activity, particularly in pathways related to inflammation and pain management. Its binding affinity for certain G-protein coupled receptors (GPCRs) suggests potential applications in treating inflammatory diseases.
Comparative Analysis
The biological activity of this compound can be compared with similar compounds to highlight its unique properties.
Table 2: Comparison with Similar Compounds
| Compound Name | Molecular Formula | Similarity Index | Notable Biological Activity |
|---|---|---|---|
| Tert-butyl (6-hydrazino-6-oxohexyl)carbamate | CHNO | 0.79 | Moderate enzyme inhibition |
| Tert-butyl (4-oxo-4-phenylbutyl)carbamate | CHNO | 0.82 | Limited receptor interaction |
| Tert-butyl (4-formylbenzyl)carbamate | CHNO | 0.82 | Weak anti-inflammatory properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
